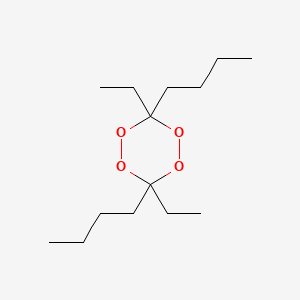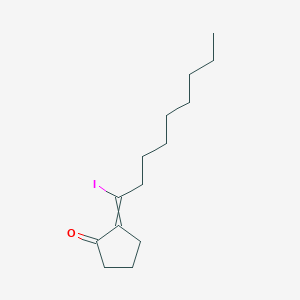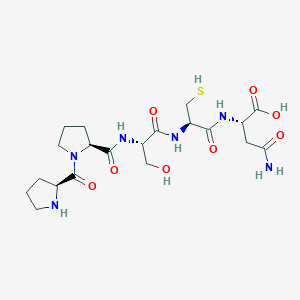
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane is an organic peroxide compound characterized by its unique structure containing four oxygen atoms in a cyclic arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method is the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, which leads to the formation of the tetroxane ring structure . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: It can be reduced to form simpler organic compounds.
Substitution: The tetroxane ring can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acids (such as sulfuric acid), and organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while reduction reactions may produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane has several scientific research applications, including:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a crosslinking agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of butyl and ethyl groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another tetroxane compound with tetramethyl groups.
Uniqueness
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane is unique due to its specific substituents (butyl and ethyl groups), which can influence its chemical properties and reactivity. This uniqueness makes it suitable for specific applications where other tetroxanes may not be as effective .
Propiedades
Número CAS |
914917-05-8 |
|---|---|
Fórmula molecular |
C14H28O4 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
3,6-dibutyl-3,6-diethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C14H28O4/c1-5-9-11-13(7-3)15-17-14(8-4,18-16-13)12-10-6-2/h5-12H2,1-4H3 |
Clave InChI |
MLHCKHVLDSERTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(OOC(OO1)(CC)CCCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
